molecular formula C12H16N2O3 B1276969 5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid CAS No. 896717-80-9

5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid

Cat. No.: B1276969
CAS No.: 896717-80-9
M. Wt: 236.27 g/mol
InChI Key: WDIRKHDCKISVHQ-UHFFFAOYSA-N
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Description

5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid is an organic compound with the molecular formula C12H16N2O3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position and a tetrahydro-2-furanylmethylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-nitroanthranilic acid and tetrahydro-2-furanylmethylamine.

    Reduction: The nitro group of 5-nitroanthranilic acid is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 5-aminoanthranilic acid is then reacted with tetrahydro-2-furanylmethylamine under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid: Unique due to the presence of the tetrahydro-2-furanylmethylamino group.

    5-Amino-2-methylbenzoic acid: Lacks the tetrahydro-2-furanylmethylamino group.

    5-Amino-2-[(methylamino)benzoic acid: Contains a simpler methylamino group instead of the tetrahydro-2-furanylmethylamino group.

Uniqueness

The presence of the tetrahydro-2-furanylmethylamino group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

5-amino-2-(oxolan-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-8-3-4-11(10(6-8)12(15)16)14-7-9-2-1-5-17-9/h3-4,6,9,14H,1-2,5,7,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIRKHDCKISVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415450
Record name 5-amino-2-(oxolan-2-ylmethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896717-80-9
Record name 5-amino-2-(oxolan-2-ylmethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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